Cas no 2832-49-7 (Sulfamide,N,N,N',N'-tetraethyl-)

Sulfamide, N,N,N',N'-tetraethyl- is a tetraethyl-substituted sulfamide derivative characterized by its fully alkylated nitrogen atoms. This compound is notable for its robust stability and low reactivity under standard conditions, making it suitable for applications requiring inert sulfamide frameworks. Its symmetrical structure and high purity render it valuable in synthetic chemistry, particularly as an intermediate or reagent in the preparation of more complex sulfonamide-based compounds. The tetraethyl substitution enhances lipophilicity, which can be advantageous in solubility studies or phase-transfer processes. Careful handling is recommended due to potential sensitivity to strong acids or bases. Typical uses include research-scale organic synthesis and specialty material development.
Sulfamide,N,N,N',N'-tetraethyl- structure
2832-49-7 structure
商品名:Sulfamide,N,N,N',N'-tetraethyl-
CAS番号:2832-49-7
MF:C8H20N2O2S
メガワット:208.3216
MDL:MFCD00010185
CID:278409
PubChem ID:57653187

Sulfamide,N,N,N',N'-tetraethyl- 化学的及び物理的性質

名前と識別子

    • Sulfamide,N,N,N',N'-tetraethyl-
    • N,N,N',N'-Tetraethylsulfamide
    • N-(diethylsulfamoyl)-N-ethylethanamine
    • Bis-diethylamino-schwefelsaeure
    • N,N,N',N'-tetraethylsufamide
    • N,N,N',N'-Tetraethylsulfondiamid
    • Schwefelsaeure-bis-diaethylamid
    • Tetraaethyl-sulfamid
    • Tetraethyl sulphamide
    • TES
    • AKOS009120191
    • IYIAWAACGTUPCC-UHFFFAOYSA-N
    • SCHEMBL381097
    • MFCD00010185
    • 2832-49-7
    • DTXSID30182565
    • A876738
    • InChI=1/C8H20N2O2S/c1-5-9(6-2)13(11,12)10(7-3)8-4/h5-8H2,1-4H3
    • C8H20N2O2S
    • CS-0204545
    • N,N,N',N'-Tetraethylsulfamide, >=99.0%
    • IYIAWAACGTUPCC-UHFFFAOYSA-
    • (DIETHYLSULFAMOYL)DIETHYLAMINE
    • CAA83249
    • tetraethyl-sulfamide
    • J-017045
    • T1355
    • G66734
    • MDL: MFCD00010185
    • インチ: InChI=1S/C8H20N2O2S/c1-5-9(6-2)13(11,12)10(7-3)8-4/h5-8H2,1-4H3
    • InChIKey: IYIAWAACGTUPCC-UHFFFAOYSA-N
    • ほほえんだ: CCN(CC)S(=O)(=O)N(CC)CC

計算された属性

  • せいみつぶんしりょう: 208.12500
  • どういたいしつりょう: 208.124549
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 6
  • 複雑さ: 195
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 49
  • 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.03 g/mL at 25 °C(lit.)
  • ふってん: 249-251 °C(lit.)
  • フラッシュポイント: 華氏温度:235.4°f
    摂氏度:113°c
  • 屈折率: n20/D 1.448(lit.)
    n20/D 1.449
  • PSA: 49.00000
  • LogP: 1.99560
  • ようかいせい: 使用できません

Sulfamide,N,N,N',N'-tetraethyl- セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36
  • 福カードFコード:8-9
  • 危険物標識: Xi
  • リスク用語:R36/37/38

Sulfamide,N,N,N',N'-tetraethyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
86718-100ML
,
2832-49-7 ≥99.0%
100ML
1348.07 2021-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-250529-100 ml
N,N,N′,N′-Tetraethylsulfamide,
2832-49-7
100 ml
¥2708.00 2023-09-05
1PlusChem
1P003SX6-100g
N,N,N',N'-TEtraethylsulfamide
2832-49-7 95%
100g
$270.00 2024-05-07
abcr
AB142124-5g
N,N,N',N'-Tetraethylsulfamide, 95%; .
2832-49-7 95%
5g
€99.80 2024-04-17
eNovation Chemicals LLC
Y1242215-100g
N,N,N',N'-TEtraethylsulfamide
2832-49-7 98%
100g
$410 2024-06-07
1PlusChem
1P003SX6-25g
N,N,N',N'-Tetraethylsulfamide
2832-49-7 95%
25g
$84.00 2025-03-21
A2B Chem LLC
AB76650-5g
N,N,N',N'-Tetraethylsulfamide
2832-49-7 >98.0%(GC)
5g
$78.00 2024-04-20
eNovation Chemicals LLC
Y1242215-5g
N,N,N',N'-TEtraethylsulfamide
2832-49-7 98%
5g
$90 2024-06-07
eNovation Chemicals LLC
Y1242215-5g
N,N,N',N'-TEtraethylsulfamide
2832-49-7 98%
5g
$75 2025-02-27
eNovation Chemicals LLC
Y1242215-25g
N,N,N',N'-TEtraethylsulfamide
2832-49-7 98%
25g
$130 2025-02-27

Sulfamide,N,N,N',N'-tetraethyl- 関連文献

Sulfamide,N,N,N',N'-tetraethyl-に関する追加情報

Introduction to Sulfamide, N,N,N',N'-tetraethyl- (CAS No. 2832-49-7)

Sulfamide, N,N,N',N'-tetraethyl- (CAS No. 2832-49-7), is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its unique molecular structure, has been studied for its potential applications in various scientific domains. The N,N,N',N'-tetraethyl moiety in its name highlights its complex organic chemistry, making it a subject of interest for researchers exploring novel synthetic pathways and functional derivatives.

The CAS No. 2832-49-7 is a critical identifier for this compound, ensuring precise classification and communication within the scientific community. This numerical code distinguishes it from other sulfamide derivatives and facilitates accurate referencing in academic literature, patents, and regulatory documents. The compound's molecular formula, C₈H₁₆N₄O₂S, underscores its composition and potential reactivity, which are essential factors in drug design and development.

Recent advancements in the field of medicinal chemistry have highlighted the importance of sulfamide-based compounds due to their versatile biological activities. Sulfamides are known for their role as intermediates in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory agents. The N,N,N',N'-tetraethyl substitution pattern in Sulfamide, N,N,N',N'-tetraethyl-, enhances its stability and solubility, making it a promising candidate for further exploration.

In the context of contemporary research, this compound has been investigated for its potential role in modulating enzyme activity and cellular signaling pathways. Studies have demonstrated that sulfamide derivatives can interact with specific target proteins, influencing processes such as inflammation and oxidative stress. The tetraethyl groups contribute to the compound's ability to penetrate biological membranes, thereby increasing its bioavailability and therapeutic efficacy.

One of the most intriguing aspects of Sulfamide, N,N,N',N'-tetraethyl-, is its structural flexibility, which allows for modifications that can fine-tune its pharmacological properties. Researchers have explored various derivatives to optimize their binding affinity and selectivity towards specific biological targets. This adaptability makes it a valuable scaffold for designing novel drugs with improved pharmacokinetic profiles.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as catalytic hydrogenation and protective group strategies are often employed to achieve the desired product. The CAS No. 2832-49-7 serves as a reference point for chemists working on optimizing synthetic routes, ensuring reproducibility across different laboratories.

From a biochemical perspective, Sulfamide, N,N,N',N'-tetraethyl-, exhibits interesting interactions with enzymes and receptors due to its sulfamide core. This core is known to participate in hydrogen bonding and hydrophobic interactions, which are crucial for drug-receptor binding. The tetraethyl substituents further enhance these interactions by providing additional contact points with biological targets.

Recent clinical trials have begun to explore the therapeutic potential of sulfamide derivatives in treating various diseases. Preliminary results suggest that compounds like Sulfamide, N,N,N',N'-tetraethyl-, may have anti-inflammatory and antioxidant properties, making them suitable for conditions such as arthritis and neurodegenerative disorders. These findings underscore the importance of continued research into this class of compounds.

The chemical stability of Sulfamide, N,N,N',N'-tetraethyl-, under different environmental conditions is another area of active investigation. Researchers are examining how temperature, pH levels, and storage conditions affect its integrity. Understanding these factors is crucial for developing formulations that maintain efficacy throughout their shelf life.

In conclusion, Sulfamide, N,N,N',N'-tetraethyl- (CAS No. 2832-49-7) represents a significant advancement in pharmaceutical chemistry due to its unique structure and promising biological activities. The N,N,N',N'-tetraethyl substitution pattern enhances its functional properties, making it a valuable candidate for further development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutics.

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